Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate
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Overview
Description
Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate is a chemical compound belonging to the pyrazolidine family. Pyrazolidines are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a 4-chlorophenyl group attached to the pyrazolidine ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using methyl acrylate under basic conditions to yield the desired pyrazolidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazolidinones
Reduction: Alcohol derivatives
Substitution: Various substituted pyrazolidine derivatives
Scientific Research Applications
Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate
- Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate
- Methyl 3-(4-methylphenyl)pyrazolidine-4-carboxylate
Uniqueness
Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate |
InChI |
InChI=1S/C11H13ClN2O2/c1-16-11(15)9-6-13-14-10(9)7-2-4-8(12)5-3-7/h2-5,9-10,13-14H,6H2,1H3 |
InChI Key |
ASCFWORBLVMSDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNNC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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